Naphtho[2,3-d]thiazole, 2-methyl- Naphtho[2,3-d]thiazole, 2-methyl-
Brand Name: Vulcanchem
CAS No.: 6957-25-1
VCID: VC3775908
InChI: InChI=1S/C12H9NS/c1-8-13-11-6-9-4-2-3-5-10(9)7-12(11)14-8/h2-7H,1H3
SMILES: CC1=NC2=CC3=CC=CC=C3C=C2S1
Molecular Formula: C12H9NS
Molecular Weight: 199.27 g/mol

Naphtho[2,3-d]thiazole, 2-methyl-

CAS No.: 6957-25-1

Cat. No.: VC3775908

Molecular Formula: C12H9NS

Molecular Weight: 199.27 g/mol

* For research use only. Not for human or veterinary use.

Naphtho[2,3-d]thiazole, 2-methyl- - 6957-25-1

Specification

CAS No. 6957-25-1
Molecular Formula C12H9NS
Molecular Weight 199.27 g/mol
IUPAC Name 2-methylbenzo[f][1,3]benzothiazole
Standard InChI InChI=1S/C12H9NS/c1-8-13-11-6-9-4-2-3-5-10(9)7-12(11)14-8/h2-7H,1H3
Standard InChI Key VEDVLCBGJDVXTE-UHFFFAOYSA-N
SMILES CC1=NC2=CC3=CC=CC=C3C=C2S1
Canonical SMILES CC1=NC2=CC3=CC=CC=C3C=C2S1

Introduction

Chemical Properties and Structural Characteristics

Basic Information

Naphtho[2,3-d]thiazole, 2-methyl- is characterized by the following fundamental properties:

PropertyValue
CAS Number6957-25-1
Molecular FormulaC12H9NS
Molecular Weight199.271 g/mol
InChI KeyVEDVLCBGJDVXTE-UHFFFAOYSA-N
LogP3.41

The compound consists of a naphthalene ring system where the thiazole ring is fused at the 2,3-positions, creating a tricyclic aromatic system with a methyl group at position 2 of the thiazole ring .

Structural Features

The structure of Naphtho[2,3-d]thiazole, 2-methyl- is distinguished by a naphthalene backbone fused with a five-membered thiazole ring containing both sulfur and nitrogen atoms. The thiazole ring is connected to the naphthalene system at the 2,3-positions, creating a unique molecular architecture that influences its chemical reactivity and potential biological interactions. The methyl substituent at position 2 of the thiazole ring further modifies the electronic properties of the molecule.

This structural arrangement provides the compound with both lipophilic character (from the naphthalene portion) and potential hydrogen-bonding capabilities (from the thiazole nitrogen), contributing to its versatility in various chemical and biological systems. The LogP value of 3.41 indicates moderate lipophilicity, suggesting potential membrane permeability in biological systems .

Synthesis Methods

Base-promoted Oxidative Sulfuration/Cyclization

A notable approach for constructing the naphtho[2,3-d]thiazole scaffold involves base-promoted oxidative sulfuration/cyclization reactions. Recent research has demonstrated the effectiveness of three-component reactions using elemental sulfur (S8) as the sulfur source. This method forms the naphtho[2,3-d]thiazole ring by creating two C−S bonds and one C=N bond simultaneously, offering advantages through the use of inexpensive raw materials .

This synthetic strategy represents an efficient route to the naphtho[2,3-d]thiazole framework and could potentially be adapted specifically for the 2-methyl derivative through appropriate choice of reagents and reaction conditions.

Analytical Characterization

HPLC Analysis

An established reverse-phase HPLC method has been developed for the analysis of Naphtho[2,3-d]thiazole, 2-methyl-. This method employs simple conditions with a mobile phase containing acetonitrile (MeCN), water, and phosphoric acid. For mass spectrometry-compatible applications, phosphoric acid can be replaced with formic acid .

The analytical method is characterized by:

  • Utilization of a Newcrom R1 HPLC column, which is a special reverse-phase column with low silanol activity

  • Versatility for both analytical and preparative separations

  • Scalability for isolation of impurities

  • Suitability for pharmacokinetic studies

  • Adaptability to UPLC applications using smaller 3 μm particle columns

This analytical tool provides researchers with a reliable method for quality control, purification, and pharmacokinetic studies involving Naphtho[2,3-d]thiazole, 2-methyl-.

Comparison with Structural Analogs

Naphtho[1,2-d]thiazole, 2-methyl-

An important structural isomer of Naphtho[2,3-d]thiazole, 2-methyl- is Naphtho[1,2-d]thiazole, 2-methyl-. The key difference between these compounds lies in the position of fusion between the naphthalene and thiazole rings. In the [1,2-d] isomer, the fusion occurs at the 1,2-positions of the naphthalene ring, whereas in the [2,3-d] isomer, it occurs at the 2,3-positions .

PropertyNaphtho[2,3-d]thiazole, 2-methyl-Naphtho[1,2-d]thiazole, 2-methyl-
CAS Number6957-25-12682-45-3
Molecular FormulaC12H9NSC12H9NS
Molecular Weight199.271 g/mol199.272 g/mol
Melting PointNot specified in literature94-98°C (lit. 95-97°C)
Alternative Names-2-Methyl-β-naphthothiazole

Despite sharing the same molecular formula and nearly identical molecular weights, these isomers likely exhibit distinct chemical and physical properties due to their different structural arrangements .

Naphtho[2,3-d]thiazole Derivatives with Enhanced Functionality

Several important derivatives of the naphtho[2,3-d]thiazole scaffold have been synthesized and characterized:

  • Naphtho[2,3-d]thiazole-4,9-diones: These compounds feature additional carbonyl groups at positions 4 and 9, introducing enhanced reactivity and potential for biological activity. Research has demonstrated that these derivatives exhibit fluorescence properties both in solution and in the solid state due to their extended π-conjugated system .

  • 2-(Methylsulfinyl)naphtho[2,3-d]thiazole-4,9-dione: This derivative represents an intermediate in the synthesis of more complex naphtho[2,3-d]thiazole compounds and is obtained through oxidation reactions using meta-chloroperbenzoic acid (mCPBA) .

  • Naphtho[2,3-d]thiazolium compounds: These quaternary salts derived from naphtho[2,3-d]thiazole, such as Naphtho[2,3-d]thiazolium, 2-methyl-3-(3-sulfobutyl)-, inner salt (CAS: 63149-04-2), feature enhanced water solubility due to their ionic nature.

These derivatives illustrate the versatility of the naphtho[2,3-d]thiazole scaffold and its amenability to structural modifications for various applications.

Current Research Trends and Future Directions

Advances in Synthetic Methodology

Current research in the field of naphtho[2,3-d]thiazoles is focused on developing more efficient and environmentally friendly synthesis methods. Recent advances include:

  • Base-promoted oxidative sulfuration/cyclization reactions using elemental sulfur as an economical sulfur source .

  • Exploration of microwave-assisted synthetic routes for improved reaction efficiency and reduced environmental impact.

  • Development of one-pot, multi-component reactions to streamline the synthetic process.

These methodological advancements may facilitate more efficient access to Naphtho[2,3-d]thiazole, 2-methyl- and its derivatives for further research and applications.

Structure-Activity Relationship Studies

Ongoing research is investigating the relationship between structural modifications to the naphtho[2,3-d]thiazole scaffold and resulting biological activities. These structure-activity relationship studies aim to:

  • Identify optimal substitution patterns for enhanced antimicrobial activity.

  • Understand how modifications to the thiazole ring affect interaction with biological targets.

  • Determine the impact of various functional groups on photophysical properties.

Such studies provide valuable guidance for the rational design of naphtho[2,3-d]thiazole derivatives with enhanced properties for specific applications.

Future Research Opportunities

Several promising directions for future research on Naphtho[2,3-d]thiazole, 2-methyl- and related compounds include:

  • Comprehensive evaluation of the biological activity profile specifically for Naphtho[2,3-d]thiazole, 2-methyl-.

  • Investigation of potential applications in materials science, particularly exploiting any fluorescent properties.

  • Development of hybrid molecules incorporating the naphtho[2,3-d]thiazole scaffold with other pharmacologically active moieties.

  • Exploration of catalytic applications, given the potential for metal coordination through the nitrogen and sulfur atoms.

These research opportunities could significantly expand our understanding of this compound and unlock new applications across multiple disciplines.

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